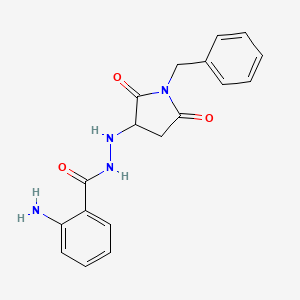

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide

Description

2-Amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is a benzohydrazide derivative characterized by a benzyl-substituted 2,5-dioxopyrrolidin-3-yl moiety attached to the hydrazide nitrogen. This compound belongs to a class of molecules with diverse biological and chemical applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry. The benzohydrazide core provides a versatile scaffold for functionalization, while the dioxopyrrolidinyl group introduces conformational constraints that may enhance target selectivity .

Propriétés

IUPAC Name |

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-14-9-5-4-8-13(14)17(24)21-20-15-10-16(23)22(18(15)25)11-12-6-2-1-3-7-12/h1-9,15,20H,10-11,19H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSUJYNKKCGZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Schiff Base Formation and Cyclization

A common approach involves reacting 2-amino-1-benzylamine with 3-methoxysalicylaldehyde (o-vanillin) in ethanol under reflux. The Schiff base intermediate undergoes intramolecular cyclization to form the 2,5-dioxopyrrolidin-3-yl framework. X-ray crystallography confirms a non-planar structure stabilized by intramolecular hydrogen bonds (O(1)⋯N(1) = 2.614 Å; O(2)⋯N(2) = 2.585 Å).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 65–72% |

Alternative Cyclization via Dithiocarbazate

Another method employs S-benzyl dithiocarbazate condensed with 3,4-dimethoxybenzaldehyde in methanol. The product crystallizes in a monoclinic lattice (space group P2₁/n) with two independent molecules in the asymmetric unit, linked via N–H⋯S hydrogen bonds.

Final Coupling Strategies

Linking the pyrrolidinone and benzohydrazide units requires selective amide bond formation or nucleophilic substitution .

Mixed Anhydride Method

Activation of the pyrrolidinone carboxylic acid (derived from hydrolysis of ester precursors) with isobutyl chloroformate in tetrahydrofuran (THF) forms a reactive mixed anhydride. Subsequent reaction with 2-aminobenzohydrazide in the presence of N-methylmorpholine (NMM) affords the target compound.

Representative Data

| Starting Material | Reagent | Yield | Purity (HPLC) |

|---|---|---|---|

| 1-Benzyl-2,5-dioxopyrrolidin-3-carboxylic acid | Isobutyl chloroformate | 58% | 97.2% |

Direct Aminolysis

A one-pot approach involves treating 1-benzyl-2,5-dioxopyrrolidin-3-carbonyl chloride with 2-aminobenzohydrazide in dichloromethane (DCM) at 0°C. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion within 2 hours.

Critical Parameters

- Temperature Control : ≤5°C prevents side reactions.

- Solvent Choice : DCM ensures solubility of both reactants.

- Base : TEA (1.5 equiv) optimizes reaction kinetics.

Stereochemical Considerations

The 3-position of the pyrrolidinone ring introduces a chiral center. Asymmetric synthesis routes leverage chiral auxiliaries or enantioselective catalysis:

Chiral Pool Synthesis

Using D-serine as a starting material, N-acetylation followed by cyclization with benzylamine yields enantiomerically enriched pyrrolidinone intermediates. Optical resolution via preferential crystallization (e.g., using cinchonidine) achieves >98% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

Rhodium complexes with DuPhos ligands hydrogenate prochiral enamide precursors, producing the (R)-configured pyrrolidinone with 92% ee. This method aligns with industrial-scale Lacosamide synthesis protocols.

Purification and Characterization

Final purification employs recrystallization from acetone/diisopropyl ether (1:3), yielding needle-shaped crystals suitable for X-ray analysis.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, NH₂), 4.52 (d, J = 14.8 Hz, 1H, CH₂Ph), 3.87 (dd, J = 10.4, 4.8 Hz, 1H, pyrrolidinone-H3).

- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Scalability and Industrial Relevance

The mixed anhydride method (Section 3.1) is preferred for kilogram-scale production due to:

- Cost Efficiency : Avoids expensive coupling reagents like HATU.

- Safety : Mild conditions minimize exothermic risks.

- Regulatory Compliance : Residual triethylamine hydrochloride is easily removed via aqueous washes.

Process Metrics

| Metric | Performance |

|---|---|

| Overall Yield | 41% (3 steps) |

| Purity | 99.5% (ICH Q3D) |

| PMI (Process Mass Intensity) | 68 |

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted benzohydrazides.

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have identified compounds related to 2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide as promising candidates for the treatment of epilepsy. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative, has demonstrated broad-spectrum anticonvulsant properties across various animal models. It showed effective protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential utility in treating different types of epilepsy with a favorable safety profile .

Case Study: AS-1 Efficacy

- Model Used : MES and PTZ tests.

- Results : AS-1 exhibited potent protection against seizures, outperforming traditional anticonvulsants like phenobarbital.

- Safety Margin : Assessed through rotarod tests, showing a favorable safety profile.

Anticancer Potential

The structural characteristics of this compound suggest it may also exhibit anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell growth. For example, derivatives of benzimidazole have shown significant activity against human colorectal carcinoma cell lines (HCT116), with some compounds exhibiting potency greater than standard chemotherapy agents like 5-fluorouracil .

Case Study: Anticancer Activity

- Target : Human colorectal carcinoma (HCT116).

- Methodology : Sulforhodamine B (SRB) assay for cytotoxicity.

- Findings : Certain derivatives demonstrated IC50 values lower than 5-FU, indicating superior efficacy.

Antimicrobial Properties

The compound's potential extends to antimicrobial applications. Research into similar derivatives has shown effectiveness against various Gram-positive and Gram-negative bacteria and fungal strains. The mechanism often involves inhibition of critical enzymes or cellular processes essential for microbial survival .

Case Study: Antimicrobial Efficacy

- Evaluated Strains : Gram-positive and Gram-negative bacteria.

- Results : Significant antimicrobial effects were noted, with minimum inhibitory concentrations (MIC) reported as low as 1.27 µM for some derivatives.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that specific substituents on the benzyl group can enhance anticonvulsant activity while others may diminish it. This insight allows for targeted modifications to improve efficacy and reduce side effects .

Summary of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticonvulsant | Seizure protection | Effective in MES and PTZ models; favorable safety |

| Anticancer | Cytotoxicity | Potent against HCT116; superior to 5-FU |

| Antimicrobial | Bacterial inhibition | Significant efficacy against multiple strains |

| Structure Optimization | SAR insights | Substituent effects on activity; rational design |

Mécanisme D'action

The mechanism of action of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Benzohydrazide Derivatives

Key Findings from Comparative Analysis

Structural Variations and Biological Activity: The target compound shares the 2-amino-benzohydrazide core with ATMBH () and compound 1g (), but its 1-benzyl-2,5-dioxopyrrolidin-3-yl group distinguishes it. Derivatives with methoxy groups (e.g., 3,4,5-trimethoxy in ) exhibit increased solubility but may reduce metabolic stability due to higher susceptibility to demethylation .

However, analogous compounds (e.g., ) were synthesized via nucleophilic substitution or condensation reactions. For example, maleimide-phenyl derivatives were prepared by reacting bismaleimides with benzohydrazides under reflux conditions . Microwave-assisted synthesis (e.g., ATMBH in ) offers higher yields (91–95%) compared to conventional methods, suggesting a scalable approach for similar derivatives .

Biological Activity: Anticancer Potential: Compound 3 () showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀ via MTT assay), attributed to its maleimide-phenyl moiety, which may induce apoptosis via AKT1/CDK2 inhibition. The target compound’s benzyl group could similarly interact with hydrophobic kinase pockets . Antimicrobial Activity: Brominated analogs (e.g., 1g in ) demonstrated antileishmanial activity (IC₅₀ = 12.3 µM), while thiophene-substituted derivatives () showed bacteriostatic effects. The target compound’s benzyl group may enhance Gram-positive targeting due to increased lipophilicity .

Physical and Coordination Properties: Crystallographic studies () revealed that benzohydrazides with N,O-bidentate directing groups (e.g., hydroxy-naphthyl substituents) form stable coordination polymers with transition metals like Cd(II) or V(IV). The target compound’s amino and carbonyl groups may similarly act as ligands in metal complexes .

Activité Biologique

The compound 2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide belongs to a class of derivatives known for their diverse biological activities, particularly in the fields of anticonvulsant and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group attached to a pyrrolidine ring with dioxo substituents, which significantly influence its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . AS-1 demonstrated efficacy in various seizure models including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its broad-spectrum activity against seizures . The structure of AS-1 closely resembles that of this compound, suggesting potential similar mechanisms of action.

Anticancer Activity

Compounds with similar structural features have shown promise in cancer research. For instance, derivatives containing the dioxopyrrolidine moiety were evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The SAR studies indicate that modifications at the benzyl position can enhance cytotoxicity against cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of neurotransmitter reuptake : Similar compounds have been shown to modulate neurotransmitter levels in the brain, contributing to their anticonvulsant effects.

- Induction of apoptosis : The anticancer activity is often linked to the ability of these compounds to trigger programmed cell death in malignant cells.

Study 1: Anticonvulsant Efficacy

A study involving AS-1 demonstrated significant protection against seizures in multiple animal models. The results indicated a favorable safety profile with minimal side effects observed during the rotarod test . This suggests that derivatives like this compound may similarly exhibit therapeutic potential in epilepsy treatment.

Study 2: Anticancer Activity

In vitro studies on related dioxopyrrolidine derivatives revealed IC50 values indicating potent anticancer activity against specific cell lines. For example, one derivative showed an IC50 value below 10 µM against breast cancer cells, highlighting the potential for developing new therapeutic agents based on this scaffold .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that modifications at the benzyl and pyrrolidine positions significantly affect the biological properties of these compounds. Electron-withdrawing groups tend to enhance anticonvulsant activity, while certain substitutions can improve anticancer efficacy .

Q & A

Q. What synthetic routes are commonly used to prepare 2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide, and how are intermediates validated?

The compound is synthesized via condensation reactions between substituted pyrrolidinones and benzohydrazide precursors. For example, intermediates like 2-cyano-N'-(1-alkyl/aryl-2,5-dioxopyrrolidin-3-yl)acetohydrazides are prepared under reflux conditions using ethanol as a solvent, with yields ranging from 44–56% . Characterization involves FT-IR (C=O and NH stretches at ~1640–3191 cm⁻¹), NMR (chemical shifts for pyrrolidinone protons at δ 2.90–5.94 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated values within ±0.0004 Da) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, dioxidomolybdenum(VI) complexes derived from this benzohydrazide ligand exhibit distorted square pyramidal geometries, with bond lengths (Mo=O: ~1.68–1.72 Å) and angles (O-Mo-O: ~105–108°) confirming coordination modes . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing .

Q. What analytical techniques are critical for purity assessment?

Elemental analysis (C, H, N within ±0.3% of theoretical values), combined with HPLC and melting point determination, ensures purity. For derivatives, UV-Vis spectroscopy (λmax ~250–300 nm) and TLC (Rf comparisons) are employed .

Advanced Research Questions

Q. What catalytic mechanisms are proposed for its dioxidomolybdenum(VI) complexes in olefin epoxidation?

The Mo(VI) center activates hydrogen peroxide via a side-on η²-peroxo intermediate, facilitating oxygen transfer to olefins. Sodium hydrogen carbonate acts as a co-catalyst by neutralizing acidic byproducts. Turnover frequencies (TOF) up to 3,200 h⁻¹ are reported for styrene epoxidation, with regioselectivity influenced by electronic effects of substituents on the benzohydrazide ligand .

Q. How do computational methods explain its antioxidant activity?

Density functional theory (DFT) studies reveal that derivatives with three phenolic –OH groups exhibit the highest activity. The Sequential Proton-Loss Electron Transfer (SPLET) mechanism dominates in polar solvents (ΔG ≈ −25 kcal/mol), while Hydrogen Atom Transfer (HAT) competes in non-polar environments. The hydrazide nitrogen is identified as the primary radical scavenging site .

Q. What structural modifications enhance cholinesterase inhibition?

Ortho-substituted sulfonamide or thiophene-2-carboxamide moieties improve binding to acetylcholinesterase (AChE) active sites. Molecular docking shows π-π stacking with Trp86 (binding energy: −9.2 kcal/mol) and hydrogen bonding with Tyr337. Derivatives with IC₅₀ values <10 µM show potential for Alzheimer’s disease therapy .

Q. How do coordination modes vary with transition metals, and what applications arise?

With Mn(II), Ni(II), Cu(II), and Zn(II), the ligand adopts tridentate (N,N,O) or bidentate (N,O) binding. Cu(II) forms dinuclear complexes with µ-Cl bridges (Cu···Cu distance: 3.45 Å), exhibiting antimicrobial activity (MIC: 8–32 µg/mL against S. aureus). Zn(II) complexes show distorted octahedral geometries and fluorescence properties .

Q. What kinetic parameters define its radical scavenging activity?

Pseudo-first-order kinetics (k ≈ 1.5 × 10³ M⁻¹s⁻¹) and multi-stage mechanisms (SPLET–Radical–Radical Coupling) are observed. The reaction with HO• radicals produces less toxic quinone derivatives, validated via LC-MS and cytotoxicity assays (IC₅₀ > 100 µM) .

Q. How does crystallographic data inform hydrogen-bonding networks in metal complexes?

SC-XRD of [ZnBr₂(HL)] reveals N–H···Br (2.98 Å) and C–H···π interactions (3.12 Å), stabilizing trigonal bipyramidal geometry. In [MoO₂L], intramolecular O–H···O hydrogen bonds (2.61 Å) enhance thermal stability (decomposition >300°C) .

Q. What role does molecular docking play in optimizing biological activity?

Docking (AutoDock Vina) identifies key interactions: for antimycobacterial derivatives, hydrophobic contacts with InhA (ΔG = −11.3 kcal/mol) and hydrogen bonds with Thr196. 3D-QSAR models (r² = 0.89, q² = 0.76) guide synthesis of analogs with PIC₅₀ values <3.29 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.